molecular formula C17H13FN2O3 B6128289 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)propanamide

Cat. No.: B6128289
M. Wt: 312.29 g/mol
InChI Key: NLIARHRQDWGSRK-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalimide moiety linked to a fluorophenyl group via a propanamide chain, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)propanamide typically involves the following steps:

    Formation of the Phthalimide Core: The phthalimide core can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.

    Introduction of the Propanamide Chain: The phthalimide intermediate is then reacted with 3-bromopropanoic acid or its derivatives in the presence of a base such as potassium carbonate to form the propanamide linkage.

    Attachment of the Fluorophenyl Group: Finally, the 3-fluorophenyl group is introduced via a nucleophilic substitution reaction using 3-fluoroaniline and appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanamide chain, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phthalimide moiety can form strong hydrogen bonds and hydrophobic interactions, while the fluorophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

    3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide: Lacks the fluorine atom, which may result in different binding affinities and biological activities.

    3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)propanamide: Similar structure but with the fluorine atom in a different position, potentially altering its chemical and biological properties.

Uniqueness: The presence of the 3-fluorophenyl group in 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)propanamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(3-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-11-4-3-5-12(10-11)19-15(21)8-9-20-16(22)13-6-1-2-7-14(13)17(20)23/h1-7,10H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIARHRQDWGSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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